molecular formula C6H8N2O B2643011 2-Amino-6-methylpyridin-4-ol CAS No. 88518-52-9

2-Amino-6-methylpyridin-4-ol

Cat. No.: B2643011
CAS No.: 88518-52-9
M. Wt: 124.143
InChI Key: CGQOFJKJTMICBC-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyridin-4-ol is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an amino group at the second position, a methyl group at the sixth position, and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylpyridin-4-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then hydrolyzed to yield the desired product. Another method involves the direct amination of 2,6-dimethyl-4-hydroxypyridine using ammonia under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylpyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

    Oxidation: 2-Amino-6-methylpyridin-4-one

    Reduction: 2-Amino-6-methylpyridin-4-amine

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-6-methylpyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-4-methylpyridine
  • 2-Amino-3-methylpyridine
  • 2-Amino-5-methylpyridine

Comparison: 2-Amino-6-methylpyridin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-6-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQOFJKJTMICBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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